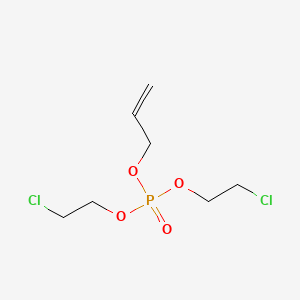![molecular formula C22H23N7O6 B13998673 Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate CAS No. 69123-63-3](/img/structure/B13998673.png)
Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes a triazole ring and multiple carbamoylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the triazole ring, followed by the introduction of the ethoxycarbonylphenyl and carbamoylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学的研究の応用
Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, with unique properties.
作用機序
The mechanism of action of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate can be compared with other similar compounds, such as:
4-Ethoxycarbonylphenylboronic acid: This compound shares the ethoxycarbonylphenyl group but has different functional groups and applications.
4-Methoxycarbonylphenylboronic acid: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and uses.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an ethoxycarbonyl group, resulting in different reactivity and applications.
The uniqueness of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
特性
CAS番号 |
69123-63-3 |
|---|---|
分子式 |
C22H23N7O6 |
分子量 |
481.5 g/mol |
IUPAC名 |
ethyl 4-[[3-[(4-ethoxycarbonylphenyl)carbamoylamino]-1H-1,2,4-triazol-5-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C22H23N7O6/c1-3-34-17(30)13-5-9-15(10-6-13)23-21(32)26-19-25-20(29-28-19)27-22(33)24-16-11-7-14(8-12-16)18(31)35-4-2/h5-12H,3-4H2,1-2H3,(H5,23,24,25,26,27,28,29,32,33) |
InChIキー |
WPGQOTRECFBSJW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=NN2)NC(=O)NC3=CC=C(C=C3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


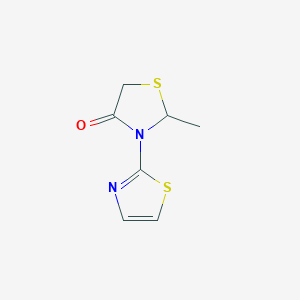
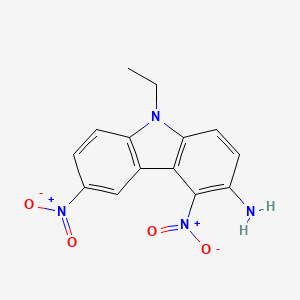
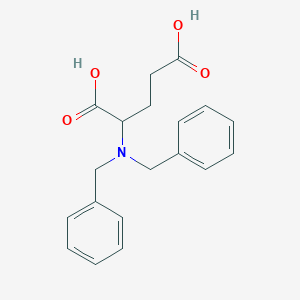
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)

![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)

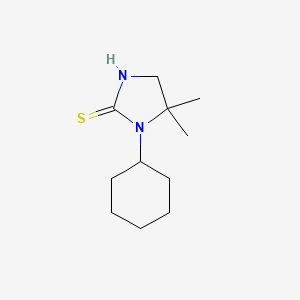

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
